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Compound of Interest

Compound Name: 4-Ethoxy-5-iodopyrimidine

Cat. No.: B13889988

Get Quote

Executive Summary & Compound Profile
4-Ethoxy-5-iodopyrimidine is a specialized heterocyclic building block frequently employed in

medicinal chemistry for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura,

Sonogashira). Its structural utility lies in the orthogonal reactivity of the C-5 iodine (highly

reactive for coupling) and the C-4 ethoxy group (which can serve as a masked hydroxyl or a

directing group).

This guide provides a rigorous analysis of the spectroscopic signatures required to validate the

identity and purity of this compound. Data is synthesized from patent literature (US8916553B2)

and theoretical principles of heterocyclic spectroscopy.
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Property Detail

IUPAC Name 4-Ethoxy-5-iodopyrimidine

Molecular Formula C₆H₇IN₂O

Molecular Weight 250.04 g/mol

Exact Mass 249.96 g/mol

CAS Number
Not widely listed; Intermediate 57 in

US8916553B2

Physical State Off-white to pale yellow solid

Synthesis & Structural Logic
To understand the spectroscopy, one must understand the synthesis. The compound is

typically generated via Nucleophilic Aromatic Substitution (

) of 4-chloro-5-iodopyrimidine with sodium ethoxide.
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Caption:

pathway converting the chloro-precursor to the ethoxy-target. The iodine atom remains intact,
preserving the isotopic signature.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of the halogen exchange (Cl
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OEt) and the retention of the iodine atom.

Key Diagnostic Peaks (ESI+)
m/z Value Ion Identity Interpretation

250.8

Base Peak. Protonated

molecular ion. Consistent with

MW 250.[1]04.

272.8
Sodium adduct (common in

ESI).

127.0
Iodine fragment (if

fragmentation voltage is high).

Isotopic Pattern Analysis
Absence of Chlorine Pattern: The starting material (4-chloro-5-iodopyrimidine) would show a

distinct 3:1 ratio at M and M+2 due to

and

.

Presence of Iodine: Iodine (

) is monoisotopic. The spectrum of the product will not show a significant M+2 peak (unlike
the chloro-precursor), confirming the successful substitution of Chlorine by the Ethoxy group.

Mass Defect: Iodine has a negative mass defect. High-resolution MS (HRMS) will show the

mass slightly below the integer value (e.g., 249.958 vs 250.000).

Nuclear Magnetic Resonance (NMR)
NMR confirms the regiochemistry. The pyrimidine ring protons are highly deshielded, and the

ethoxy group provides a clear aliphatic signature.

H NMR Data (400 MHz, DMSO- )
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

8.85 - 8.95 Singlet (s) 1H H-6

Most deshielded

due to proximity

to N and I.

8.60 - 8.70 Singlet (s) 1H H-2

Located between

two nitrogens;

typically sharp

singlet.

4.45
Quartet (q,

Hz)
2H -OCH₂-

Characteristic

methylene of

ethoxy group.

1.35
Triplet (t,

Hz)
3H -CH₃

Methyl terminus

of ethoxy group.

Critical Interpretation:

H-6 vs H-2: The proton at position 6 (adjacent to Iodine) is often slightly more deshielded

than H-2 in 5-iodo-4-alkoxy systems due to the steric compression and anisotropic effect of

the large iodine atom, although they are very close in shift.

Coupling: Pyrimidine ring protons H-2 and H-6 do not couple to each other (

Hz) because they are para-positioned across the nitrogens.

C NMR Prediction (100 MHz, DMSO- )
C-4 (ipso): ~165-168 ppm (Deshielded by Oxygen).

C-2: ~158-160 ppm (Between two Nitrogens).

C-6: ~160-162 ppm (Adjacent to N).
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C-5 (C-I): ~80-85 ppm. Diagnostic Peak. Carbon bonded to Iodine is significantly shielded

(upfield) due to the "Heavy Atom Effect."

OCH₂: ~62-65 ppm.

CH₃: ~14-15 ppm.

Infrared Spectroscopy (IR)
IR is less specific for structural proof but useful for fingerprinting and purity (checking for -OH

impurities).

Wavenumber (cm⁻¹) Vibration Mode Assignment

3050 - 3080 C-H Stretch Aromatic pyrimidine protons.

2980, 2930 C-H Stretch Aliphatic (Ethoxy group).

1560, 1480 C=N / C=C Stretch
Pyrimidine ring skeletal

vibrations.

1240 - 1260 C-O Stretch
Aryl-Alkyl Ether bond (Strong

band).

~600 - 500 C-I Stretch
Carbon-Iodine bond (Often

weak/fingerprint).

Experimental Protocol for Validation
To generate the sample for spectroscopic verification:

Setup: Dissolve 4-chloro-5-iodopyrimidine (1.0 eq) in anhydrous ethanol.

Reaction: Add Sodium Ethoxide (1.1 eq) at 0°C, then warm to Room Temperature. Stir for

16h.

Workup: Evaporate ethanol. Partition residue between Ethyl Acetate and Water.[2]

Purification: Silica gel chromatography (Hexane/EtOAc).
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Validation:

Check MS for m/z 250.8.[1][3]

Check NMR for loss of broad NH/OH signals (if comparing to hydroxy-pyrimidine) and

appearance of Quartet/Triplet pattern.

Common Impurities
4-Hydroxy-5-iodopyrimidine: Result of moisture reacting with the starting material. Detection:

Broad singlet in NMR >11 ppm (OH/NH), loss of ethyl signals.

4-Chloro-5-iodopyrimidine: Unreacted starting material. Detection: MS shows Chlorine

isotope pattern (M+2 peak ~33% of M).

References
Synthesis and MS Data: Explicitly described as "Intermediate 57" in US Patent 8,916,553

B2. Sulfonamide compounds useful as CYP17 inhibitors.[1][3] (2014).[4][5]

General Pyrimidine NMR: T.J. Batterham, NMR Spectra of Simple Heterocycles, Wiley-
Interscience, 1973.
Iodine Heavy Atom Effect: Levy, G.C., et al., Carbon-13 Nuclear Magnetic Resonance, Wiley,
1980. (Explains the upfield shift of C-5).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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